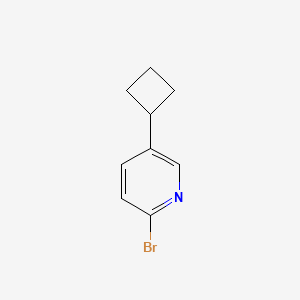

2-Bromo-5-cyclobutylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

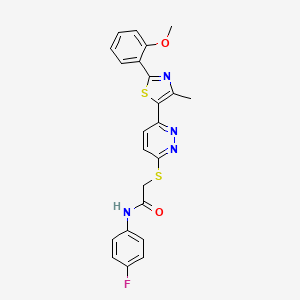

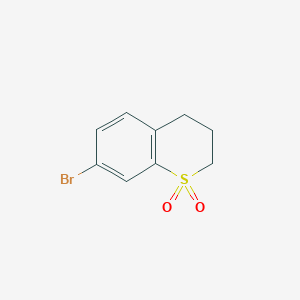

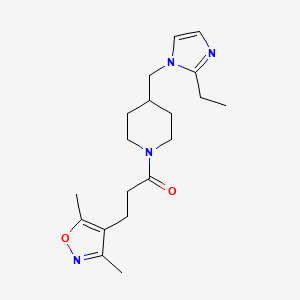

2-Bromo-5-cyclobutylpyridine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a pyridine ring. It has a molecular weight of 212.09 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-cyclobutylpyridine contains a total of 22 bonds. These include 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

2-Bromo-5-cyclobutylpyridine is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

2-Bromo-5-cyclobutylpyridine serves as a versatile intermediate in the synthesis of complex organic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis. For example, Schwab et al. (2002) demonstrated efficient syntheses of brominated bipyridines and bipyrimidines, crucial for preparing metal-complexing molecular rods, showcasing the broader family of brominated pyridines' utility in constructing sophisticated molecular architectures (Schwab, Fleischer, & Michl, 2002). Similarly, Striela et al. (2017) explored the Sandmeyer reaction for synthesizing bromocyclopropylpyridines, demonstrating the method's effectiveness in generating useful building blocks for further chemical synthesis (Striela et al., 2017).

Role in Biological Studies

The compound is also related to research in biological fields, particularly in studying cell proliferation and turnover. 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is frequently used to label DNA, allowing for the measurement of cell turnover in vivo. Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU labeling experiments, providing insights into cell proliferation, loss, and population dynamics (Bonhoeffer, Mohri, Ho, & Perelson, 2000). Additionally, Schneider and d’Adda di Fagagna (2012) discovered that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, highlighting the compound's impact on cellular functions and suggesting caution in its use in stem cell research (Schneider & d’Adda di Fagagna, 2012).

Application in Material Science

In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, as studied by Ahmad et al. (2017), indicates the role of brominated pyridines in developing materials with potential applications in various fields, including biological activities (Ahmad et al., 2017).

Environmental and Health Considerations

While not directly linked to 2-Bromo-5-cyclobutylpyridine, research on related bromopyridines has implications for environmental and health safety. Shi et al. (2022) reported a case of methemoglobinemia and delayed encephalopathy following exposure to 5-bromo-2-nitropyridine, an incident that underscores the need for caution and further research into the toxicity and safe handling of such compounds (Shi et al., 2022).

Safety and Hazards

The safety information for 2-Bromo-5-cyclobutylpyridine indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

2-bromo-5-cyclobutylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAWXKTYMIYDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-cyclobutylpyridine | |

CAS RN |

1142197-20-3 |

Source

|

| Record name | 2-bromo-5-cyclobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)